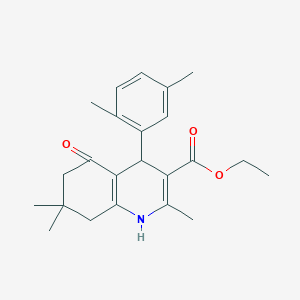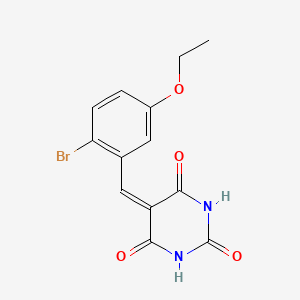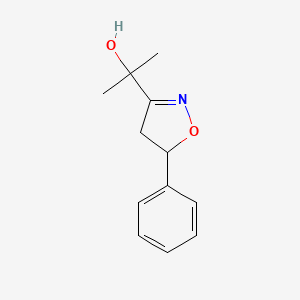![molecular formula C21H19N3O2S B4993952 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide](/img/structure/B4993952.png)
2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide, also known as BPH-715, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The mechanism of action of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide is not fully understood. However, studies have suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G2/M phase.
In terms of its antidiabetic and anti-obesity effects, this compound has been shown to activate AMP-activated protein kinase (AMPK), which plays a crucial role in regulating energy metabolism. Activation of AMPK by this compound leads to increased glucose uptake and fatty acid oxidation, which results in improved glucose homeostasis and reduced body weight.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In cancer cells, this compound induces apoptosis and inhibits cell proliferation. Additionally, this compound has been shown to inhibit the migration and invasion of cancer cells.
In animal models, this compound has been shown to improve glucose homeostasis and reduce body weight, indicating its potential as an antidiabetic and anti-obesity agent. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide is its potent cytotoxic activity against various cancer cell lines. Additionally, this compound exhibits significant antidiabetic and anti-obesity effects in animal models. However, one of the main limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the study of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide. One potential direction is the development of more efficient synthesis methods to improve the yield and purity of this compound. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases.
Another potential direction is the development of more water-soluble derivatives of this compound to improve its bioavailability and pharmacokinetic properties. Furthermore, studies are needed to investigate the potential side effects of this compound and its long-term safety profile.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. While further studies are needed to fully understand the mechanism of action and potential applications of this compound, its potent cytotoxic activity against cancer cells and significant antidiabetic and anti-obesity effects make it a promising candidate for further investigation.
Synthesemethoden
The synthesis of 2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide involves the reaction of 2-hydroxybenzophenone with benzyl chloride to form 2-benzyloxybenzophenone, which is then reacted with hydrazine hydrate to form 2-[2-(benzyloxy)benzoyl]hydrazine. The final step involves the reaction of 2-[2-(benzyloxy)benzoyl]hydrazine with carbon disulfide to form this compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(benzyloxy)benzoyl]-N-phenylhydrazinecarbothioamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer cells.
In pharmacology, this compound has been studied for its potential as a therapeutic agent for various diseases, including diabetes, obesity, and Alzheimer's disease. Studies have shown that this compound exhibits significant antidiabetic and anti-obesity effects in animal models. Additionally, this compound has been shown to exhibit neuroprotective effects in animal models of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-phenyl-3-[(2-phenylmethoxybenzoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2S/c25-20(23-24-21(27)22-17-11-5-2-6-12-17)18-13-7-8-14-19(18)26-15-16-9-3-1-4-10-16/h1-14H,15H2,(H,23,25)(H2,22,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORANUPMBEUKHBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(=O)NNC(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B4993874.png)
![methyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]propanoate](/img/structure/B4993889.png)
![N~2~-(4-methoxyphenyl)-N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4993896.png)

![ethyl 4-{[(4-{[(2-phenylethyl)amino]carbonyl}phenoxy)acetyl]amino}benzoate](/img/structure/B4993911.png)
![5-{[1-(1,3-benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-(4-chlorobenzyl)-2,4-imidazolidinedione](/img/structure/B4993927.png)


![2-[3-(2-bromo-4-methylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B4993936.png)


![5-(4-hydroxy-3-methoxyphenyl)-2-methyl-3-thioxo-2,3,5,6,11,11a-hexahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indol-1-one](/img/structure/B4993950.png)
![7-{(4-tert-butylphenyl)[(4-methyl-2-pyridinyl)amino]methyl}-8-quinolinol](/img/structure/B4993954.png)